2,7-Dimethyl-2,7-octanediol

Catalog No.
S1488885
CAS No.
19781-07-8
M.F
C10H22O2
M. Wt
174.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Dimethyl-2,7-octanediol

CAS Number

19781-07-8

Product Name

2,7-Dimethyl-2,7-octanediol

IUPAC Name

2,7-dimethyloctane-2,7-diol

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

InChI

InChI=1S/C10H22O2/c1-9(2,11)7-5-6-8-10(3,4)12/h11-12H,5-8H2,1-4H3

InChI Key

LZMSJLJRUYKOQD-UHFFFAOYSA-N

SMILES

CC(C)(CCCCC(C)(C)O)O

Canonical SMILES

CC(C)(CCCCC(C)(C)O)O

2,7-Dimethyl-2,7-octanediol is an organic compound with the molecular formula C10H22O2C_{10}H_{22}O_2 and a molecular weight of approximately 174.28 g/mol. It is also known as 2,7-octanediol or 2,7-dimethyl-2,7-octanediol. The compound features two hydroxyl groups (-OH) located at the second and seventh carbon atoms of an octane backbone, which contributes to its unique chemical properties and potential applications in various fields .

Potential Applications:

  • Material Science: Studies suggest 2,7-DMO's potential as a plasticizer, improving the flexibility and processability of polymers like polyvinyl chloride (PVC) [].
  • Biodiesel Production: Research indicates that 2,7-DMO can act as a biofuel precursor. It can be converted into biodiesel through various catalytic processes [].
  • Organic Synthesis: 2,7-DMO's diol functional group makes it a potential intermediate for various organic syntheses. However, specific applications in this area are still being investigated [].

Current Research Focus:

  • Understanding the properties and behavior of 2,7-DMO: Researchers are currently focused on characterizing the physical and chemical properties of 2,7-DMO, including its thermal stability, solubility, and reactivity [].
  • Developing efficient and sustainable methods for synthesizing 2,7-DMO: As research progresses, scientists are exploring ways to produce 2,7-DMO more efficiently and sustainably, potentially through bio-based or catalytic methods [].
Due to the presence of hydroxyl groups. Key reactions include:

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which are important in the production of fragrances and flavoring agents.
  • Oxidation: Under oxidative conditions, the alcohol groups may be converted to ketones or aldehydes.
  • Dehydration: The compound can undergo dehydration reactions to form alkenes, especially under acidic conditions.

These reactions illustrate its versatility as a chemical intermediate in organic synthesis .

The biological activity of 2,7-dimethyl-2,7-octanediol has been noted in various studies. It is classified as a skin and eye irritant and may exhibit narcotic effects such as nausea, dizziness, and headaches when ingested or absorbed through the skin . Its safety profile necessitates careful handling in industrial applications.

Several methods have been developed for synthesizing 2,7-dimethyl-2,7-octanediol:

  • Hydroformylation: This method involves the reaction of 1-octene with carbon monoxide and hydrogen in the presence of a catalyst to form aldehydes that can be further reduced to the desired diol.
  • Reduction of Ketones: Starting from appropriate ketones derived from octane derivatives, catalytic hydrogenation can yield 2,7-dimethyl-2,7-octanediol.
  • Alkylation Reactions: Using alkyl halides in conjunction with suitable nucleophiles can also lead to the formation of this compound through multi-step synthesis processes .

2,7-Dimethyl-2,7-octanediol finds applications across various industries:

  • Cosmetics and Personal Care: It is commonly used as a fragrance ingredient due to its pleasant scent profile .
  • Chemical Intermediate: The compound serves as a building block for synthesizing other chemicals, particularly in creating esters for flavorings and fragrances.
  • Pharmaceuticals: Its unique structure allows for potential applications in drug formulation and development.

Studies on the interactions of 2,7-dimethyl-2,7-octanediol with biological systems have indicated potential effects on cellular mechanisms due to its irritant properties. Further research is needed to fully understand its pharmacokinetics and toxicity profiles. Its interactions with various enzymes and receptors could provide insights into its biological activity .

Several compounds share structural similarities with 2,7-dimethyl-2,7-octanediol. Here are some notable examples:

Compound NameFormulaUnique Features
2,5-Dimethyl-2-pentanolC₇H₁₈OShorter carbon chain; different branching structure
1,6-HexanediolC₆H₁₄O₂Linear structure; used in polymers
1,3-PropanediolC₃H₈O₂Smaller size; used as a solvent
2-Ethyl-1-hexanolC₈H₁₈ODifferent functional group positioning

Uniqueness: The presence of two methyl groups at specific positions (C-2 and C-7) distinguishes 2,7-dimethyl-2,7-octanediol from these similar compounds. This configuration influences its physical properties and reactivity patterns significantly compared to others listed.

XLogP3

1.5

Other CAS

19781-07-8

Wikipedia

2,7-Dimethyl-2,7-octanediol

Dates

Modify: 2023-08-15

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